molecular formula C17H14BrN3O2S B14945969 5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione

5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione

Cat. No.: B14945969
M. Wt: 404.3 g/mol
InChI Key: OSYSDHWPPCJXSS-UHFFFAOYSA-N
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Description

5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the indole and benzothiophene families, which are known for their significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized spiro compounds .

Scientific Research Applications

5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-indole derivatives and benzothiophene-containing molecules. Examples include:

  • 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione
  • 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Uniqueness

What sets 5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

5'-bromospiro[1,3,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C17H14BrN3O2S/c18-8-5-6-11-10(7-8)17(16(23)19-11)20-14(22)13-9-3-1-2-4-12(9)24-15(13)21-17/h5-7,21H,1-4H2,(H,19,23)(H,20,22)

InChI Key

OSYSDHWPPCJXSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC4(C5=C(C=CC(=C5)Br)NC4=O)NC3=O

Origin of Product

United States

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